Ethyl 2-cyanocyclohexene-1-carboxylate

Knoevenagel condensation Cycloalkanone reactivity α,β-unsaturated ester synthesis

Ethyl 2-cyanocyclohexene-1-carboxylate (CAS 41902-32-3, also referenced as 2-cyano-cyclohex-1-enecarboxylic acid ethyl ester) is a bifunctional α,β-unsaturated ester–nitrile building block featuring a cyclohexene core. Its molecular formula is C10H13NO2, with a molecular weight of 179.216 g·mol⁻¹.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B12449838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyanocyclohexene-1-carboxylate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CCCC1)C#N
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h2-6H2,1H3
InChIKeySENUVZSUSPRTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyanocyclohexene-1-Carboxylate: Chemical Identity and Core Reactivity Profile for Procurement Decisions


Ethyl 2-cyanocyclohexene-1-carboxylate (CAS 41902-32-3, also referenced as 2-cyano-cyclohex-1-enecarboxylic acid ethyl ester) is a bifunctional α,β-unsaturated ester–nitrile building block featuring a cyclohexene core [1]. Its molecular formula is C10H13NO2, with a molecular weight of 179.216 g·mol⁻¹ . The conjugated double bond is simultaneously activated by the electron-withdrawing ethoxycarbonyl group at C1 and the cyano group at C2, enabling participation in Diels–Alder cycloadditions, Michael additions, and heterocycle-forming condensations. Originally prepared by Kon and Nandi via Knoevenagel-type condensation of cyclohexanone with ethyl cyanoacetate [1], the compound serves as a strategic intermediate for constructing polyfunctionalized cyclohexane and heterocyclic scaffolds. Two principal isomeric forms—2-cyano-cyclohex-1-ene and 2-cyano-cyclohex-2-ene esters—exist, and the position of the double bond materially influences downstream reactivity and product distribution.

Why Ethyl 2-Cyanocyclohexene-1-Carboxylate Cannot Be Replaced by Generic In-Class Analogs


Although several cyclohexene-based esters and nitriles share superficial structural features, their substitution in synthetic routes is blocked by three non-trivial factors: (i) the regiochemistry of the endocyclic double bond (1-ene vs. 2-ene isomer) dictates whether a subsequent cycloaddition or Michael addition proceeds with the desired orientation [1]; (ii) the simultaneous presence of the ethoxycarbonyl and cyano groups provides a uniquely polarized π-system that achieves activation levels unattainable with mono-functionalized analogs (e.g., ethyl cyclohex-1-ene-1-carboxylate or 1-cyanocyclohexene alone) [2]; and (iii) the six-membered ring size imposes a conformational rigidity in transition states that cannot be replicated by the corresponding cyclopentene or acyclic analogs. Consequently, procurement of the exact 2-cyano-cyclohex-1-ene substitution pattern is mandatory for most literature-described transformations, as even closely related compounds yield substantially different product distributions or fail to react under identical conditions.

Quantitative Differentiation Evidence for Ethyl 2-Cyanocyclohexene-1-Carboxylate Versus Closest Analogs


Knoevenagel Condensation Yield: Cyclohexanone vs. Cyclopentanone Substrate

The original Kon–Nandi protocol reports that condensation of cyclohexanone with ethyl cyanoacetate (piperidine catalysis) affords ethyl 2-cyanocyclohex-1-ene-1-carboxylate in yields that qualitatively exceed those obtained from cyclopentanone under the same conditions [1]. Although the 1933 publication does not tabulate yields in a modern format, subsequent work on related cyclic Knoevenagel condensations demonstrates that cyclohexanone-derived products typically form at 70–85% conversion, while cyclopentanone substrates often require longer reaction times and deliver lower isolated yields (~50–65%) due to competitive self-condensation [2]. The higher efficiency stems from the greater thermodynamic stability of the six-membered conjugated product, which reduces retro-aldol side reactions. For procurement decisions, this translates to a more reliable and scalable starting material when planning multi-step routes that require cyclohexene-annulated intermediates.

Knoevenagel condensation Cycloalkanone reactivity α,β-unsaturated ester synthesis

Ring-Size Modulation of Radical Addition Reactivity: Cyclohexene vs. Cyclooctene vs. Cyclodecene

In a systematic competition study, Hájek and Málek measured the relative rate of copper(II) oxide-catalyzed radical addition of ethyl cyanoacetate to a series of C5–C12 cycloalkenes at 90 °C [1]. Cyclohexene was found to exhibit the lowest reactivity among the cycloalkenes tested, while cis-cyclooctene showed the highest. The low intrinsic reactivity of the cyclohexene double bond means that the pre-installed ethoxycarbonyl and cyano electron-withdrawing groups are essential to activate the alkene toward nucleophilic and radical additions. Without these substituents, cyclohexene itself is essentially inert under the same conditions. This places ethyl 2-cyanocyclohexene-1-carboxylate in a unique reactivity window: it retains the six-membered ring framework that is valuable for downstream applications (e.g., liquid crystals, heterocycles), yet overcomes the innate unreactivity of cyclohexene through dual electron-withdrawing group activation.

Radical addition Ethyl cyanoacetate Cycloalkene reactivity

Regioselective Heterocycle Construction: Thiophene Synthesis from 2-Cyanocyclohexene Intermediates

Substituted 2-cyanocyclohexene-1-carboxylates serve as key intermediates in the regioselective synthesis of 2,4-disubstituted thiophenes, which are candidates for low-viscosity liquid crystalline materials [1]. The regiospecificity of the subsequent cyclocondensation is dictated by whether the cyano group occupies the 1- or 2-position relative to the ester on the cyclohexene ring. When ethyl 2-cyanocyclohex-1-ene-1-carboxylate is employed, the resulting thiophene substitution pattern (2,4- vs. 2,5-disubstituted) directly influences the melting point and mesophase behavior of the final liquid crystal: in a representative case, 2-(4-cyanophenyl)-4-pentylthiophene exhibited a melting point depression relative to the 2,5-disubstituted isomer due to reduced molecular linearity [1]. Procurement of the correct regioisomer is therefore critical for achieving the target thermotropic properties.

Thiophene synthesis Regioselectivity Liquid crystalline materials

Qualitative Reactivity Comparison: 2-Cyanocyclohex-1-ene vs. 2-Cyanocyclohex-2-ene Esters in Hydrogenation/Cyclization Cascades

A study on triethyl 2-cyanocyclohex-1-ene- and -2-ene-1,5,5-tricarboxylates demonstrated that the position of the endocyclic double bond controls the fate of the hydrogenation product [1]. Hydrogenation of the 1-ene isomer (XIV) afforded the expected saturated 2-cyanocyclohexane tricarboxylate (XVII). In contrast, hydrogenation of the 2-ene isomer (XV) triggered spontaneous intramolecular cyclization to a perhydroisoindol-1-one derivative (V). This divergence illustrates that even isomeric cyclohexene carboxylates with identical substituent sets can lead to completely different molecular scaffolds. While directly reported for triester rather than monoester substrates, the underlying principle applies to ethyl 2-cyanocyclohexene-1-carboxylate: the 1-ene double-bond position preserves the linear connectivity needed for further elaborations, whereas the 2-ene isomer is prone to unwanted cyclization. Procurement specifications should therefore verify the position of unsaturation.

Catalytic hydrogenation Intramolecular cyclization Perhydroisoindolone formation

Optimal Application Scenarios Where Ethyl 2-Cyanocyclohexene-1-Carboxylate Demonstrates Measurable Advantage


Multi-Step Synthesis of Cyclohexane-Anellated Heterocycles Requiring Regiospecificity

When a synthetic route demands a cyclohexene intermediate that can be elaborated into fused pyridines, thiophenes, or perhydroisoindoles with precise control of ring-junction stereochemistry, ethyl 2-cyanocyclohexene-1-carboxylate provides a defined starting point. Evidence from hydrogenation–cyclization cascades [3] and thiophene-forming reactions [2] confirms that the 1-ene double-bond position is critical for directing the final ring-closure regiochemistry. Substituting the 2-ene isomer or a saturated analog would lead to divergent products or require additional protection–deprotection steps.

Diels–Alder Cycloadditions Where Dual Activation Overcomes Cyclohexene Inertness

Unsubstituted cyclohexene is a poor dienophile in Diels–Alder reactions due to its electron-rich nature [1]. The simultaneous presence of the ethoxycarbonyl and cyano groups on the cyclohexene core transforms it into a competent dienophile capable of [4+2] cycloadditions under mild thermal or Lewis acid-catalyzed conditions. This enables access to bicyclo[2.2.2]octane and decalin-type scaffolds that are inaccessible with mono-activated cyclohexene derivatives.

Liquid Crystal Intermediate Requiring Low-Viscosity 2,4-Disubstituted Thiophene Motifs

For the preparation of 2,4-disubstituted thiophene-based liquid crystals with reduced melting points and lower viscosity [2], the 1-cyanocyclohexene carboxylate scaffold delivers the correct connectivity for subsequent functionalization. Procurement of the correct regioisomer eliminates the risk of generating the thermodynamically more stable but mesophase-disrupting 2,5-disubstituted thiophene byproduct.

Radical-Mediated C–C Bond Formation on a Six-Membered-Ring Platform

Radical addition reactions to cyclohexene are intrinsically slow [1]; pre-functionalization with the 2-cyano-1-ethoxycarbonyl motif activates the double bond for radical attack while preserving the six-membered ring geometry. This is valuable when the target molecule requires a cyclohexane core that originates from a cyclohexene precursor, because alternative five- or seven-membered ring precursors would alter the conformational properties of the final product.

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